2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
Properties
Molecular Formula |
C21H21BrN2O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C21H21BrN2O3/c1-26-19-9-15-6-8-24(12-16(15)10-20(19)27-2)21(25)13-23-7-5-14-3-4-17(22)11-18(14)23/h3-5,7,9-11H,6,8,12-13H2,1-2H3 |
InChI Key |
FRNPEVBPGCYIMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=C(C=C4)Br)OC |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
2-(6-Bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone features a 6-bromoindole subunit linked to a 6,7-dimethoxy-dihydroisoquinoline group through a ketone-bearing ethyl chain. The bromine atom at the indole’s 6-position introduces steric and electronic effects that influence subsequent reactions, while the methoxy groups on the isoquinoline ring necessitate protective strategies during synthesis . The ethanone bridge’s carbonyl group serves as a critical site for nucleophilic additions, requiring careful selection of bases and solvents to avoid undesired side reactions.
Key challenges include:
-
Regioselective bromination of the indole nucleus without altering the isoquinoline moiety.
-
Orthogonal protection of methoxy groups during coupling steps.
-
Minimizing racemization at stereocenters in the dihydroisoquinoline subunit.
-
Optimizing yields in multi-step sequences involving moisture-sensitive intermediates.
Synthesis of the Indole Moieties: 6-Bromo-1H-indole
The 6-bromoindole subunit is typically prepared via electrophilic bromination of indole or its derivatives. A common approach involves using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) at 0–25°C, achieving regioselective bromination at the 6-position . Alternative methods employ bromine in acetic acid , though this risks over-bromination and requires meticulous stoichiometric control .
Table 1: Bromination Methods for Indole Derivatives
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DMF | 0°C | 85 | 98 |
| Br₂ in AcOH | Acetic Acid | 25°C | 72 | 95 |
| CuBr₂ | DCM | 40°C | 68 | 90 |
Post-bromination, the indole nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to prevent undesired alkylation during subsequent steps. For example, treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) yields N-Boc-6-bromoindole in 93% yield .
Synthesis of the Dihydroisoquinoline Core: 6,7-Dimethoxy-3,4-Dihydroisoquinoline
The dihydroisoquinoline fragment is synthesized via Pictet–Spengler cyclization , combining phenethylamine derivatives with aldehydes under acidic conditions. For 6,7-dimethoxy substitution, 3,4-dimethoxyphenethylamine is condensed with formaldehyde in trifluoroacetic acid (TFA), yielding the tetrahydroisoquinoline core, which is subsequently oxidized to the dihydro form using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
Critical considerations :
-
Methoxy group stability : Strong acids or high temperatures may demethylate the methoxy groups, necessitating mild conditions .
-
Oxidation control : Over-oxidation to fully aromatic isoquinoline must be avoided by monitoring reaction times and DDQ stoichiometry .
Coupling Strategies for Ethanone Bridge Formation
The ethanone bridge is installed via Friedel–Crafts acylation or alkylation reactions. A two-step sequence involving tert-butyl bromoacetate and sodium hydride (NaH) in DMF has been reported for analogous structures .
Procedure :
-
Alkylation : A solution of 6-bromoindole and NaH in DMF is treated with tert-butyl bromoacetate at 20°C, yielding tert-butyl 2-(6-bromo-1H-indol-1-yl)acetate (72% yield) .
-
Deprotection and coupling : The tert-butyl group is removed with HCl in dioxane, and the resulting acetic acid derivative is coupled to the dihydroisoquinoline amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
Alternative method : Direct acylation using acetyl chloride in the presence of AlCl₃ achieves similar results but with lower yields (58%) due to competing side reactions.
Functional Group Modifications and Final Assembly
Methoxy group installation : The 6,7-dimethoxy groups are introduced via methylation of hydroxylated intermediates. For example, treatment of 6,7-dihydroxy-dihydroisoquinoline with methyl iodide and K₂CO₃ in acetone affords the dimethoxy derivative in 89% yield .
Final purification : Column chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from methanol yields the target compound with >99% purity .
Table 2: Optimization of Coupling Reactions
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | tert-butyl bromoacetate | DMF | 72 | 97 |
| Friedel–Crafts acylation | Acetyl chloride | DCM | 58 | 90 |
| EDC/HOBt coupling | EDC, HOBt | DMF | 68 | 95 |
Comparative Analysis and Industrial Scalability
Industrial-scale production favors the alkylation-deprotection route due to its reproducibility and tolerance for moisture. However, the multicomponent reaction approach (e.g., combining indole, dihydroisoquinoline, and ketone precursors in one pot) shows promise for reducing step count, albeit with lower yields (45–50%) .
Key advancements :
-
Palladium-catalyzed cross-coupling : A recent innovation employs Suzuki–Miyaura coupling to attach pre-functionalized indole and isoquinoline fragments, though this requires advanced boronic ester intermediates .
-
Flow chemistry : Continuous-flow systems enhance safety and yield (78%) for exothermic steps like NaH-mediated alkylation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 6-position of the indole ring is a key site for substitution reactions. For example:
-
Suzuki-Miyaura Cross-Coupling : The bromoindole reacts with arylboronic acids under palladium catalysis to form biaryl derivatives. A typical protocol involves Pd(PPh₃)₄, Na₂CO₃, and a 1,4-dioxane/water mixture at 80–100°C for 12–24 hours .
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines in the presence of Pd₂(dba)₃ and Xantphos ligand yields N-alkylated indole derivatives.
Example Reaction Table
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 80°C | 85–92 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 78 |
Carbonyl Group Reactivity
The ethanone group participates in nucleophilic additions and condensations:
-
Grignard Reactions : Alkyl or aryl Grignard reagents add to the carbonyl carbon, forming tertiary alcohols. For instance, methylmagnesium bromide in THF at 0°C yields the corresponding alcohol.
-
Condensation with Hydrazines : Reaction with hydrazine derivatives forms hydrazones, which are precursors for heterocyclic systems like pyrazoles.
Key Data
-
Hydrazone Formation : Hydrazine hydrate in ethanol (reflux, 6 hours) achieves 90% conversion.
Electrophilic Aromatic Substitution
The indole and dihydroisoquinoline moieties undergo electrophilic substitution:
-
Indole Halogenation : Chlorine or iodine can replace hydrogen at the 5-position of the indole ring using NXS (X = Cl, I) in DMF at 25°C.
-
Methoxy Group Demethylation : BBr₃ in DCM selectively removes methoxy groups from the isoquinoline ring, yielding phenolic intermediates .
Example Reaction
C–H Functionalization of Dihydroisoquinoline
The dihydroisoquinoline core undergoes oxidative C(sp³)–H functionalization:
-
DDQ-Mediated Oxidation : Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM generates a reactive iminium ion, which traps nucleophiles like indoles or thiophenols .
Mechanistic Insight
-
Single-electron transfer from dihydroisoquinoline to DDQ forms a radical cation.
-
DDQ abstracts a hydrogen atom, producing an iminium intermediate.
Reduction Reactions
-
Nitro Group Reduction : While not directly applicable to this compound, analogous nitro-substituted dihydroisoquinolines are reduced to amines using H₂/Pd-C or Zn/HCl.
-
Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ethanone to a secondary alcohol.
Stability and Handling
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- The dihydroisoquinoline scaffold is versatile, enabling interactions with viral enzymes (HIV-1 RT) and ion channels .
- Substituents on the ethanone bridge dictate target specificity. For example, phenylamino groups favor RT inhibition, while benzimidazole derivatives target sigma-2 receptors.
Bromoindole vs. Halogenated/Electron-Withdrawing Groups
Bromine’s electron-withdrawing effects and steric bulk influence binding and stability:
Key Observations :
- Bromine’s electronegativity and size may improve binding affinity compared to chlorine or methyl groups.
- In HIV-1 RT inhibitors, electron-withdrawing groups at the para position of phenyl rings enhance activity , but bromine on indole (ortho to the ethanone bridge) may optimize steric and electronic complementarity.
Ethanone Bridge Modifications
The ethanone linker’s flexibility and substituent orientation are critical for molecular interactions:
Key Observations :
- Bulky substituents (e.g., bromoindole) may restrict conformational flexibility but enhance target binding via halogen bonding .
- Microwave-assisted synthesis (used for analogs in ) improves yield and purity, suggesting scalability for the target compound .
Physicochemical and Pharmacokinetic Properties
Comparative data for lead analogs:
Key Observations :
- Analogs with LogP <3 (e.g., CM398) show better CNS penetration, suggesting the target compound may require formulation optimization .
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that integrates an indole and a dihydroisoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sigma receptor ligand, which may have implications for treating neuropsychiatric disorders.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 443.3 g/mol. The structural features include:
- Indole moiety : A bicyclic structure known for its role in various biological activities.
- Dihydroisoquinoline moiety : Contributes to the pharmacological profile of the compound.
- Bromine substitution : Located at the 6-position of the indole ring, which may enhance biological activity through halogen bonding or other mechanisms.
- Methoxy groups : Positioned at the 6 and 7 positions of the isoquinoline, potentially influencing lipophilicity and receptor interactions.
Sigma Receptor Interaction
Preliminary studies indicate that compounds similar to 2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit significant activity as sigma receptor ligands. Sigma receptors are implicated in various physiological processes and are considered potential targets for drug development aimed at neuroprotection and pain management.
Research has shown that indole derivatives can selectively bind to sigma-2 receptors, which may play a role in modulating pain perception and neuroprotective pathways. The unique combination of functional groups in this compound suggests it may have enhanced selectivity or potency compared to simpler analogs.
Anticancer Potential
Similar compounds have been evaluated for their anticancer properties. For instance, structural analogs have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of both indole and isoquinoline structures may facilitate interactions with multiple biological targets, enhancing its therapeutic potential.
Case Studies
Several studies have explored the biological effects of related compounds:
- Indole Alkaloids : Research indicates that indole alkaloids exhibit diverse biological activities, including antimalarial and anticancer effects. These findings support the hypothesis that 2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone could possess similar properties due to its structural components .
- Sigma Receptor Ligands : A study highlighted the binding affinities of various indole derivatives to sigma receptors, demonstrating that modifications such as bromination and methoxylation significantly influence receptor selectivity and activity .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to 2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Fluorine substitution on indole | Sigma receptor modulation |
| 6-Methoxyindole | Methoxy group on indole | Antidepressant properties |
| 7-Bromoisoquinoline | Bromine substitution on isoquinoline | Anticancer activity |
| 2-(6-bromoindol-1-yl)acetyl | Indole with acetyl group | Potential antimicrobial effects |
Synthesis Methods
The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions including bromination, methoxylation, and carbonyl group formation. These methods ensure high yields and purity essential for biological testing.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- N-alkylation of 6-bromoindole with a functionalized ethanone intermediate.
- Microwave-assisted cyclization to form the dihydroisoquinoline moiety, as demonstrated in analogous heterocyclic systems (e.g., microwave irradiation at 360 W for 5 minutes with InCl₃ catalysis) .
- Purification via crystallization from CH₂Cl₂/di-isopropylether mixtures to obtain high-purity crystals suitable for X-ray diffraction .
- Key intermediates should be characterized by ¹H/¹³C NMR and mass spectrometry to confirm regiochemistry and functional group integrity.
Q. How can the structural conformation and stereochemistry of this compound be validated experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring data-to-parameter ratios >20.2 and R-factors <0.05 for high confidence in bond lengths/angles .
- For centrosymmetric ambiguities, apply Flack’s x parameter to avoid false chirality-polarity indications .
- Complement with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and HPLC-MS to verify molecular weight and functional group retention .
Q. What are the critical stability considerations for handling this compound in aqueous or oxidative environments?
- Methodological Answer :
- Hydrolysis risk : The ethanone group is prone to nucleophilic attack. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or DMF .
- Photodegradation : Shield from UV light due to the indole/isoquinoline π-system. Monitor via UV-Vis spectroscopy for absorbance shifts >10 nm .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for similar dihydroisoquinolines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?
- Methodological Answer :
- Assay variability : Standardize protocols using IC₅₀ normalization against reference inhibitors (e.g., staurosporine for kinase assays).
- Matrix effects : Pre-treat samples with SPE cartridges (C18 phase) to remove interfering compounds, as organic degradation in prolonged assays can alter results .
- Dose-response validation : Use Hill slope analysis (nH ≈1 for single-target binding) to distinguish specific vs. nonspecific effects .
Q. What computational strategies are optimal for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking : Employ AutoDock Vina with hybrid scoring (MM/GBSA refinement) to account for the flexible dihydroisoquinoline ring.
- MD simulations : Run 100-ns trajectories in AMBER with explicit solvent to assess binding pocket stability (RMSD <2 Å acceptable) .
- Validate against mutagenesis data (e.g., alanine scanning of key residues) to confirm predicted binding modes.
Q. How should researchers design crystallization trials to improve diffraction quality for this compound?
- Methodological Answer :
- Solvent screening : Use microbatch under oil with 50+ conditions (e.g., PEG 3350/pH 4.6–8.5) to exploit hydrogen bonding from methoxy/indole groups .
- Cryoprotection : Soak crystals in mother liquor +25% glycerol to mitigate ice formation during SCXRD data collection .
- Twinned data : Apply SHELXD for structure solution and SHELXE for density modification, especially for high-resolution (<1.2 Å) datasets .
Q. What analytical techniques are recommended to detect and quantify degradation products in long-term stability studies?
- Methodological Answer :
- LC-HRMS : Use a C18 column (1.7 µm particles) with 0.1% formic acid in H₂O/ACN gradients. Monitor for [M+H]+ ions of hydrolyzed ethanone (Δm/z +18) .
- NMR relaxation experiments : ¹³C T₁ measurements can identify rigid vs. degraded molecular regions .
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; correlate results with Arrhenius kinetics to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
